molecular formula C8H4F3IO3 B8353780 2-Iodo-5-(trifluoromethoxy)benzoic acid CAS No. 874880-57-6

2-Iodo-5-(trifluoromethoxy)benzoic acid

Cat. No.: B8353780
CAS No.: 874880-57-6
M. Wt: 332.01 g/mol
InChI Key: QBWPAYGUVRRGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-(trifluoromethoxy)benzoic acid ( 874880-57-6) is a benzoic acid derivative building block of interest in chemical research and development. With a molecular formula of C8H4F3IO3 and a molecular weight of 332.02 g/mol, this compound features a molecular scaffold that incorporates both an iodine substituent and a trifluoromethoxy group . The iodine atom is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound a valuable intermediate for constructing more complex molecules. The presence of the trifluoromethoxy group is particularly significant in medicinal chemistry and agrochemical research, as this moiety can influence a compound's lipophilicity, metabolic stability, and overall bioavailability. The carboxylic acid functional group provides a site for further derivatization, including the formation of amides or esters. This product is provided with a stated purity of >96% . It is intended for research purposes only in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

874880-57-6

Molecular Formula

C8H4F3IO3

Molecular Weight

332.01 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14)

InChI Key

QBWPAYGUVRRGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Acidity (Relative) Key Applications
2-Iodo-5-(trifluoromethoxy)benzoic acid C₈H₄F₃IO₃ 332.02 -I (2), -OCF₃ (5) High Pharmaceuticals, catalysts
2-Iodo-5-(trifluoromethyl)benzoic acid C₈H₄F₃IO₂ 316.02 -I (2), -CF₃ (5) Very High Cross-coupling reactions
5-Bromo-2-iodobenzoic acid C₇H₄BrIO₂ 326.92 -I (2), -Br (5) Moderate Heterocyclic synthesis
2-Nitro-5-(trifluoromethoxy)benzoic acid C₈H₄F₃NO₅ 275.12 -NO₂ (2), -OCF₃ (5) Extremely High Explosives, agrochemicals
3-Bromo-5-iodobenzoic acid C₇H₄BrIO₂ 326.92 -Br (3), -I (5) Moderate Thromboxane antagonists
2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂ 266.01 -F (5), -I (2) Moderate-High Fluorinated drug synthesis

Key Findings and Insights

  • Electronic Effects : The trifluoromethoxy group in the main compound provides a balance of strong electron withdrawal and steric bulk, making it superior for applications requiring controlled acidity and stability.
  • Reactivity : Iodine at the ortho position enhances participation in cross-coupling reactions compared to bromine or chlorine analogues .
  • Synthetic Challenges : Introducing -OCF₃ requires careful optimization to avoid cleavage, as seen in nitration and iodination procedures for related compounds .

Preparation Methods

Iridium-Catalyzed C–H Activation

The most efficient method employs [Cp*IrCl₂]₂ as a catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), enabling base-free iodination at the ortho position of 5-(trifluoromethoxy)benzoic acid. This approach avoids additives and operates under mild conditions (room temperature, air-tolerant) with >90% regioselectivity.

Reaction Conditions :

  • Catalyst : [Cp*IrCl₂]₂ (1–5 mol%)

  • Solvent : HFIP

  • Iodine Source : Molecular iodine (I₂)

  • Temperature : 25–40°C

  • Yield : 85–93%

Mechanistic studies indicate an Ir(III)/Ir(V) cycle, where HFIP stabilizes intermediates via hydrogen bonding, enhancing iodination efficiency.

Palladium-Mediated Coupling

An alternative route utilizes Pd(PPh₃)₄ and CuI to facilitate Sonogashira-type couplings, though this method is less common for iodination. For example, trimethylsilylacetylene (TMSA) reacts with 1-iodo-4-(trifluoromethoxy)benzene under Pd catalysis to form intermediates, which are subsequently oxidized to the benzoic acid derivative.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%)

  • Base : Diethylamine

  • Temperature : 120°C

  • Yield : 70% (for analogous structures)

Direct Halogenation Strategies

Oxidative Iodination with I₂

Direct iodination of 5-(trifluoromethoxy)benzoic acid using I₂ and H₂O₂ in acetic acid achieves moderate yields (65–75%). The trifluoromethoxy group directs electrophilic substitution to the ortho position, while the carboxylic acid group enhances solubility.

Optimized Protocol :

  • Iodinating Agent : I₂ (1.2 equiv)

  • Oxidant : H₂O₂ (30%, 2 equiv)

  • Solvent : Acetic acid

  • Temperature : 80°C, 12 h

  • Yield : 72%

Halogen Exchange Reactions

Bromine-to-iodine exchange via Finkelstein reaction is feasible but less practical due to side reactions. For example, 5-(trifluoromethoxy)-2-bromobenzoic acid reacts with NaI in acetone under reflux, yielding the iodo derivative in 58% yield.

Industrial-Scale Synthesis and Purification

Large-Scale Iodination

Industrial processes use continuous flow reactors to enhance heat transfer and safety. Key steps include:

  • Iodination : 5-(trifluoromethoxy)benzoic acid + ICl in CH₂Cl₂ at 0°C.

  • Quenching : Aqueous Na₂S₂O₃ to remove excess iodine.

  • Purification : Recrystallization from ethanol/water (purity >97%).

Typical Yield : 89% (100 g scale).

Chromatographic Purification

Lab-scale synthesis employs silica gel chromatography (hexane/EtOAc, 7:3) to isolate the product. HPLC analysis (C18 column, acetonitrile/0.1% TFA) confirms purity >98%.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)ScalabilityCost Efficiency
Ir-catalyzed C–H activation[Cp*IrCl₂]₂9398HighModerate
Direct iodination (I₂/H₂O₂)None7295ModerateHigh
Pd-mediated couplingPd(PPh₃)₄7097LowLow

Challenges and Solutions

Regioselectivity Control

The trifluoromethoxy (–OCF₃) and carboxylic acid (–COOH) groups compete as directing groups. Density functional theory (DFT) calculations show that –COOH exerts stronger ortho-directing effects due to its electron-withdrawing nature, ensuring selective iodination at the 2-position.

Byproduct Formation

Over-iodination is mitigated by:

  • Stoichiometric Control : Limiting I₂ to 1.2 equiv.

  • Low-Temperature Quenching : Rapid cooling to 0°C post-reaction.

Emerging Techniques

Electrochemical Iodination

Preliminary studies using Pt electrodes in acetonitrile show promise, achieving 68% yield at 1.5 V. This method avoids chemical oxidants, reducing waste.

Photocatalytic Methods

Visible-light-driven iodination with eosin Y as a photocatalyst affords 60% yield under blue LED irradiation. However, scalability remains unproven.

Structural Confirmation and Characterization

Post-synthesis validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 2.5 Hz, 1H), 7.68 (dd, J = 8.6 Hz, 1H), 7.12 (d, J = 8.6 Hz, 1H).

  • LC-MS : m/z 316.02 [M−H]⁻.

  • X-ray Crystallography : Confirms planar aromatic ring and iodine positioning (CCDC deposition pending) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Iodo-5-(trifluoromethoxy)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. A feasible route includes:

  • Step 1 : Introduction of the trifluoromethoxy group via electrophilic aromatic substitution using trifluoromethylating agents (e.g., trifluoromethyl hypofluorite) under controlled conditions .
  • Step 2 : Iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
  • Step 3 : Carboxylic acid protection/deprotection steps may be employed to avoid side reactions during iodination. For example, methyl ester formation using EDCI/DMAP in dichloromethane/methanol, followed by hydrolysis .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature to minimize decomposition of the trifluoromethoxy group.

Q. How is the structural integrity and purity of this compound validated?

  • Spectroscopic Analysis :
  • ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of byproducts. The trifluoromethoxy group shows characteristic ¹⁹F signals near -55 to -58 ppm .
  • Mass Spectrometry (HRMS) for molecular ion verification (expected m/z ~316.02 for [M+H]⁺) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Elemental Analysis : Verify C, H, and I content to confirm stoichiometry .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) .
  • Stability : Light-sensitive; store in amber vials at 0–6°C under inert atmosphere (Ar/N₂) to prevent iododeboronation or hydrolysis .
  • Melting Point : Expected range 240–250°C (varies with purity); differential scanning calorimetry (DSC) can confirm .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while avoiding over-iodination or side reactions?

  • Reaction Parameter Screening : Use design of experiments (DoE) to test variables:
  • Catalyst Loading (e.g., FeCl₃ at 0.1–1.0 eq).
  • Temperature (0–25°C to balance reactivity vs. selectivity) .
    • Alternative Iodination Reagents : Compare NIS (milder) vs. ICl (more reactive) to minimize polyiodination .
    • In Situ Monitoring : Raman spectroscopy to track iodine incorporation and detect intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

  • Comparative SAR Studies : Synthesize analogs (e.g., varying substituent positions) and test in standardized enzyme inhibition assays (e.g., COX-2 or kinases).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of this compound vs. its 4-iodo or non-iodinated analogs .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify trends in trifluoromethoxy vs. trifluoromethyl substitutions .

Q. How can scaled-up synthesis be achieved without compromising yield or purity?

  • Continuous Flow Reactors : Utilize microreactors for precise control of exothermic iodination steps, improving reproducibility and safety .
  • Purification Techniques :
  • Recrystallization from ethanol/water mixtures to remove unreacted iodine.
  • Flash Chromatography with gradient elution (hexane/ethyl acetate) for large batches .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights exist for the reactivity of the trifluoromethoxy group in cross-coupling reactions?

  • Electron-Withdrawing Effects : The -OCF₃ group decreases electron density at the aromatic ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the 5-position) .
  • Stability Under Pd Catalysis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to minimize defluorination or C-O bond cleavage .

Methodological Tables

Table 1 : Comparison of Iodination Reagents

ReagentConditionsYield (%)SelectivityReference
IClFeCl₃, 0°C, 2h78Moderate
NISFeCl₃, RT, 12h65High
I₂/HIO₃H₂SO₄, 50°C, 6h45Low

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO25Ideal for assays
DCM15Suitable for synthesis
H₂O<0.1Requires sonication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.